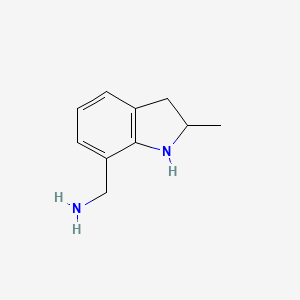

(2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features a methyl group at the 2-position and an amine group attached to the 7-position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine typically involves the following steps:

Formation of the Indole Core: The indole ring can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

Amination: The amine group at the 7-position is introduced through amination reactions, often involving reagents like ammonia or primary amines under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of these synthetic routes, ensuring high yield and purity. Large-scale reactions may involve continuous flow processes and advanced purification techniques to meet commercial standards.

Analyse Des Réactions Chimiques

Modification Reactions

The compound’s amine and indole functionalities enable further functionalization:

Amine Group Reactions

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Substitution with alkyl halides or aldehydes to introduce lipophilic groups.

-

Nucleophilic Substitution : Reaction with electrophiles (e.g., alkylating agents) to modify the amine’s reactivity.

Indole Ring Reactions

-

Electrophilic Substitution : Friedel–Crafts alkylation/acylation at activated positions (e.g., C-7) due to electron density from the dihydroindole moiety .

-

Cyclization : Intramolecular reactions to form polycyclic frameworks, as demonstrated in Friedel–Crafts-based cascade transformations .

Knoevenagel Condensation

In polycyclic indole synthesis, the compound can participate in Knoevenagel condensation with carbonyl compounds. This involves nucleophilic attack by the indole’s α-carbon, forming a conjugated enamine intermediate that undergoes intramolecular cyclization .

Reduction Pathways

For related dihydroindole derivatives, selective reduction of functional groups (e.g., nitriles) can be achieved using sodium borohydride with iodine, avoiding full aromatization of the indole ring .

Structural and Functional Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| SMILES | CC1CC2=C(N1)C(=CC=C2)CN |

| InChI Key | NDCXMSCNAAAHFZ-UHFFFAOYSA-N |

| Collision Cross Section (CCS) | [M+H]⁺: 134.6 Ų |

Applications De Recherche Scientifique

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Key areas of research include:

- Anticancer Activity : Studies have shown that derivatives of (2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine exhibit significant anticancer properties. For instance, it has been noted to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent antiproliferative activity .

| Cell Line | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| HeLa | 7d | 0.52 | Tubulin inhibition |

| MCF-7 | 7d | 0.34 | Apoptosis induction |

| HT-29 | 7d | 0.86 | Cell cycle arrest |

Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective and antioxidant properties, making it a candidate for studies related to neurodegenerative diseases. The synthesis of new derivatives has opened avenues for exploring their efficacy in protecting neuronal cells from oxidative stress .

Synthesis of Functional Derivatives

The compound serves as a precursor for synthesizing various functional derivatives that could have pharmacological significance. For example, the synthesis of disubstituted derivatives of indolin can lead to compounds with enhanced biological activities .

Case Study 1: Anticancer Properties

A study focused on a series of indole derivatives, including this compound, demonstrated effective inhibition of tubulin polymerization at low micromolar concentrations. This study emphasized the potential for these compounds as novel chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related indole compounds in models of neurodegeneration. The findings suggested that these compounds might offer protective benefits against neuronal cell death, indicating broader therapeutic applications beyond oncology .

Mécanisme D'action

The mechanism by which (2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

(2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine: is compared with other similar indole derivatives, such as:

Indole-3-carbinol: Known for its anticancer properties.

5-Hydroxyindole: A precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

Each of these compounds has unique structural features and biological activities, highlighting the diversity and potential of indole derivatives in various fields.

Activité Biologique

(2-Methyl-2,3-dihydro-1H-indol-7-yl)methanamine, also known as compound CID 117203931, is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H14N2. The compound features a unique indole structure which is integral to its biological activity. The SMILES representation of the compound is CC1CC2=C(N1)C(=CC=C2)CN, indicating the presence of a methyl group and an amine functional group that may influence its pharmacological properties .

Biological Activity Overview

Research indicates that indole derivatives possess various biological activities, including neuroprotective, antioxidant, and potential anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Neuroprotective Effects

Indole derivatives have been studied extensively for their neuroprotective properties. For instance, compounds similar to this compound have shown efficacy in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. In particular:

- MAO Inhibition : Compounds with similar structures have demonstrated selective inhibition of MAO B with IC50 values in the submicromolar range. This suggests that this compound may also exhibit similar inhibitory effects, contributing to its potential as a neuroprotective agent .

Antioxidant Properties

The antioxidant activity of indole derivatives has been linked to their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that these compounds can modulate cellular pathways associated with oxidative damage:

- Oxidative Stress Modulation : Indole compounds have been reported to enhance the expression of antioxidant enzymes, thereby mitigating oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives closely related to this compound. Key findings include:

Propriétés

IUPAC Name |

(2-methyl-2,3-dihydro-1H-indol-7-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-4,7,12H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCXMSCNAAAHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C(=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.